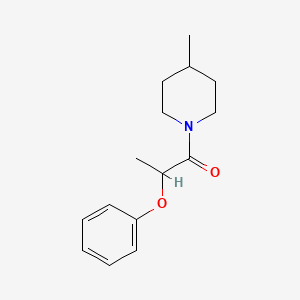
4-methyl-1-(2-phenoxypropanoyl)piperidine
Descripción general
Descripción
4-methyl-1-(2-phenoxypropanoyl)piperidine, also known as MPP, is a chemical compound that has garnered interest in the scientific community due to its potential application as a research tool. MPP is a piperidine derivative that has been synthesized through a variety of methods, and its mechanism of action has been studied in detail. In
Mecanismo De Acción
4-methyl-1-(2-phenoxypropanoyl)piperidine inhibits DAT by binding to the transporter and preventing dopamine from being transported back into the presynaptic neuron. This results in an increase in dopamine levels in the synaptic cleft, which can activate dopamine receptors and lead to a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely related to its effects on dopamine levels in the brain. This compound has been shown to increase dopamine release and inhibit dopamine reuptake, which can lead to increased activity in reward-related brain regions and altered behavior. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease, which may be related to its ability to increase dopamine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-1-(2-phenoxypropanoyl)piperidine has several advantages as a research tool, including its ability to selectively inhibit DAT and increase dopamine levels in the brain. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing and administration to avoid toxicity.
Direcciones Futuras
There are many future directions for research on 4-methyl-1-(2-phenoxypropanoyl)piperidine, including its potential use as a therapeutic agent for Parkinson's disease and other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential off-target effects and limitations as a research tool. Finally, there is potential for the development of new compounds based on the structure of this compound that may have improved selectivity and efficacy as research tools or therapeutic agents.
Aplicaciones Científicas De Investigación
4-methyl-1-(2-phenoxypropanoyl)piperidine has been used in scientific research as a tool to study the dopamine transporter (DAT). DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, and this compound has been shown to inhibit this process. By inhibiting DAT, this compound can increase the levels of dopamine in the brain, which can have a variety of effects on behavior and cognition. This compound has also been used to study the effects of dopamine on reward processing, addiction, and other neurological disorders.
Propiedades
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-8-10-16(11-9-12)15(17)13(2)18-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHBIQYFCGFHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3952292.png)
![6-ethyl-6-methyl-10-phenyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one](/img/structure/B3952295.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3952302.png)
![2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide](/img/structure/B3952305.png)
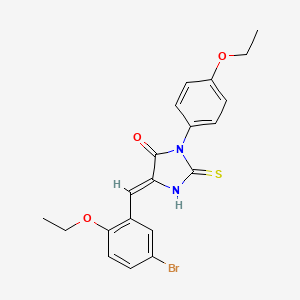
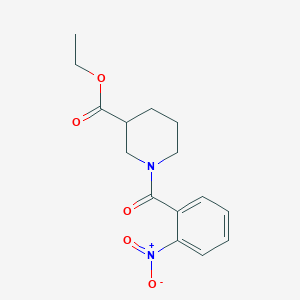
![2-methoxy-5-({4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinyl}amino)benzamide](/img/structure/B3952337.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3952353.png)
![1-(9H-carbazol-9-yl)-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol](/img/structure/B3952355.png)
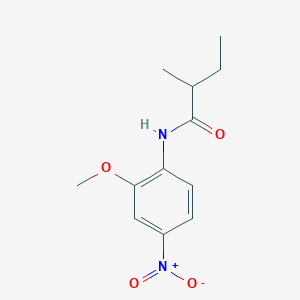
![ethyl {2-[(2-methylpentanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3952366.png)
![(4-methoxyphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone](/img/structure/B3952374.png)
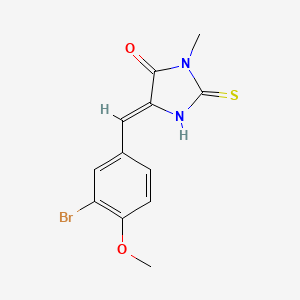
![2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B3952380.png)